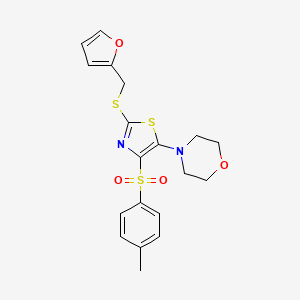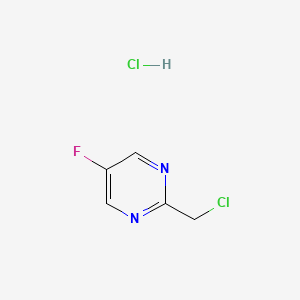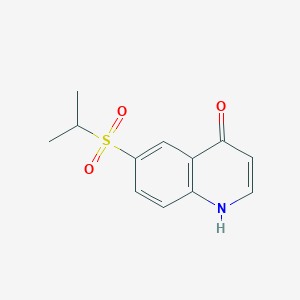
4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also includes a furan ring, which is a heterocyclic compound with a five-membered aromatic ring . The compound also contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents . The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions . For example, protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of a morpholine ring could make the compound more soluble in water, while the presence of a thiazole ring could increase its stability .Applications De Recherche Scientifique
Structural and Computational Analysis
The synthesis and analysis of compounds structurally related to 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine have been a subject of interest for their potential in various scientific applications. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one showcases the compound's structural complexity and potential for further chemical exploration. This compound's structural determination was achieved through NMR, FT-IR spectroscopy, and MS, complemented by X-ray diffraction and DFT studies, indicating a meticulous approach to understanding its molecular architecture and vibrational properties (Hong Sun et al., 2021).
Antimicrobial Activities
Another significant area of research involving derivatives of this compound is their antimicrobial properties. Azole derivatives synthesized from furan-2-carbohydrazide, including those incorporating morpholine moieties, have demonstrated activity against various microorganisms. This points towards the potential utility of these compounds in developing new antimicrobial agents, highlighting their relevance in medicinal chemistry and pharmaceutical research (Serap Başoğlu et al., 2013).
Anti-Inflammatory Potential
Moreover, novel thiazole compounds have been synthesized and evaluated for their anti-inflammatory properties. Among these, derivatives including the morpholine moiety were explored for their ability to inhibit the carrageenin-induced edema, indicating a promising avenue for the development of new anti-inflammatory drugs. This research underscores the importance of structural variation and its impact on biological activity, offering insights into the therapeutic potential of such compounds (M. Helal et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(furan-2-ylmethylsulfanyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-14-4-6-16(7-5-14)28(22,23)17-18(21-8-11-24-12-9-21)27-19(20-17)26-13-15-3-2-10-25-15/h2-7,10H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXXRIYAPMZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (4S,5R,9R,13R)-5,9-dimethyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ene-5-carboxylate](/img/structure/B2721238.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2721241.png)



![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)